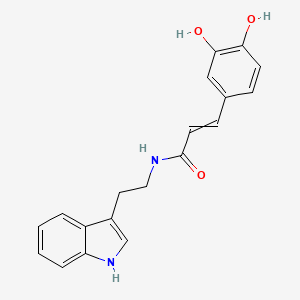
APDye 488 TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 488 TFP ester is a green-emitting, amine-reactive fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. The dye is known for its high photostability and fluorescence quantum yield, making it a valuable tool in various biological and chemical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
APDye 488 TFP ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. The synthesis typically involves the following steps:
Activation of the dye molecule: The dye molecule is activated by introducing the TFP ester group.
Reaction with primary amines: The activated dye reacts with primary amines under basic conditions (pH 7-9) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
APDye 488 TFP ester primarily undergoes substitution reactions, where the TFP ester group reacts with primary amines to form amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)
Conditions: Basic pH (7-9), aqueous or organic solvents (e.g., water, DMSO, DMF)
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .
Applications De Recherche Scientifique
APDye 488 TFP ester is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track and monitor biological processes.
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biomolecules
Mécanisme D'action
APDye 488 TFP ester exerts its effects through the formation of stable amide bonds with primary amines. The TFP ester group reacts with the amine groups in biomolecules, resulting in the covalent attachment of the dye. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate and stable labeling. The fluorescence of the dye is then used to visualize and track the labeled biomolecules in various research applications .
Comparaison Avec Des Composés Similaires
APDye 488 TFP ester is similar to other green-emitting fluorescent dyes, such as:
- Alexa Fluor 488 TFP ester
- DyLight 488
- Fluorescein
- Oregon Green 488
Uniqueness
This compound is unique due to its high photostability and fluorescence quantum yield. It also offers better resistance to spontaneous hydrolysis during conjugation reactions compared to succinimidyl esters, resulting in more efficient and reproducible labeling of biopolymers .
Propriétés
Formule moléculaire |
C27H14F4N2O11S2 |
|---|---|
Poids moléculaire |
682.5 g/mol |
Nom IUPAC |
6-amino-3-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42) |
Clé InChI |
CADVXTIROSJETA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)



![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)


